Methyl difluoro(3-fluorophenyl)acetate
Description
Methyl difluoro(3-fluorophenyl)acetate is a fluorinated ester with a molecular structure featuring a difluoroacetate backbone and a 3-fluorophenyl substituent. Fluorinated esters like this are pivotal in medicinal chemistry and agrochemicals due to fluorine’s ability to enhance metabolic stability, lipophilicity, and binding affinity . For instance, methyl 2-(3-fluorophenyl)acetate (CAS 64123-77-9), a closely related compound lacking the difluoro group, is commercially available with 99% purity and used in pharmaceutical intermediates .
Properties
Molecular Formula |
C9H7F3O2 |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
methyl 2,2-difluoro-2-(3-fluorophenyl)acetate |
InChI |
InChI=1S/C9H7F3O2/c1-14-8(13)9(11,12)6-3-2-4-7(10)5-6/h2-5H,1H3 |
InChI Key |
BWZPCFQFKMBBSV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl difluoro(3-fluorophenyl)acetate typically involves the reaction of 3-fluorophenylacetic acid with difluoromethylating agents under specific conditions. One common method is the use of difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl difluoro(3-fluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl difluoro(3-fluorophenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl difluoro(3-fluorophenyl)acetate involves its interaction with molecular targets through its functional groups. The difluoromethyl and fluorophenyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs
A. Ethyl Difluoro-(3-methoxyphenyl)acetate (CAS 915133-57-2)
- Structure : Replaces the 3-fluorophenyl group with a 3-methoxyphenyl moiety.
- Properties: Molecular weight = 230.21 g/mol, C11H12F2O3.
- Applications : Likely used in trifluoromethylation reactions, similar to Chen’s reagent (FSO2CF2CO2Me), a difluorocarbene precursor .
B. Methyl 2-(3-fluorophenyl)acetate (CAS 64123-77-9)
- Structure : Lacks the difluoro group on the acetate backbone.
- Properties : Molecular weight = 168.17 g/mol (C9H9FO2). Lower molecular weight and absence of difluoro substitution reduce electronegativity, impacting interactions in drug-receptor binding .
- Applications : Intermediate in synthesizing fluorinated pharmaceuticals, such as FABP4/5 inhibitors .
C. Ethyl 2-(3-(trifluoromethyl)phenyl)acetate (CAS 331-33-9)
- Structure : Features a trifluoromethyl (-CF3) group instead of fluorine.
- Applications : Common in agrochemicals and kinase inhibitors due to improved bioavailability .
Physical and Chemical Properties
*Estimated based on analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
